molecular formula C12H15N3S B2443647 5-(6-Cyclopropylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2097883-52-6

5-(6-Cyclopropylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No. B2443647
CAS RN: 2097883-52-6
M. Wt: 233.33
InChI Key: FAYFGAATZKAIHS-UHFFFAOYSA-N
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Description

The compound “5-(6-Cyclopropylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane” is a complex organic molecule that contains several functional groups and structural features. It has a bicyclo[2.2.1]heptane core, which is a seven-membered ring structure with two bridgehead carbons . This core is substituted with a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms, and a cyclopropyl group, which is a three-membered carbon ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the steric and electronic properties of the functional groups present. The bicyclo[2.2.1]heptane core is a rigid structure, which could influence the conformation and reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The pyrimidine ring, for example, is a common motif in nucleotide chemistry and can participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the bicyclo[2.2.1]heptane core could potentially increase the compound’s stability and resistance to degradation .

Scientific Research Applications

Enzyme-Targeted Drug Design

Compounds with related structural features have been designed to target specific enzymes within cancer cells, offering a blueprint for creating more effective and safer chemotherapeutic agents. For example, capecitabine, a prodrug that is enzymatically converted to 5-fluorouracil in tumor tissues, highlights the potential of utilizing specific enzymatic pathways for targeted drug delivery systems. This strategy minimizes systemic toxicity while maximizing therapeutic effects within the tumor microenvironment (Miwa et al., 1998).

Catalytic Reactions in Organic Synthesis

The structural complexity and unique reactivity of bicyclic compounds serve as catalysts in organic synthesis, enabling the creation of novel chemical entities with potential therapeutic value. For instance, constrained beta-proline analogues have shown significant influence on the outcome of organocatalytic aldol reactions, which are pivotal in synthesizing a wide array of biologically active molecules (Armstrong et al., 2009).

Antibacterial Applications

Bicyclic compounds like CP-45,899 have been identified as potent beta-lactamase inhibitors, enhancing the efficacy of beta-lactam antibiotics against resistant bacterial strains. This demonstrates the role of such compounds in addressing the growing concern of antibiotic resistance by restoring the activity of existing antibiotics (English et al., 1978).

Antiviral Research

The modification of bicyclic compounds has led to the development of antiviral agents, as illustrated by studies on analogues capable of inhibiting hepatitis B virus replication in vitro. This showcases the potential of these compounds in contributing to the treatment of viral infections, highlighting their importance in antiviral drug development (Doong et al., 1991).

Synthesis of Novel Structural Motifs

Research into bicyclic compounds has enabled the synthesis of novel structural motifs with potential applications in drug discovery and development. The versatility of these compounds in chemical synthesis is demonstrated by their use in creating complex molecules with specific biological activities, such as nicotinic acetylcholine receptor ligands (Cheng et al., 2002).

properties

IUPAC Name

5-(6-cyclopropylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-2-8(1)11-4-12(14-7-13-11)15-5-10-3-9(15)6-16-10/h4,7-10H,1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYFGAATZKAIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CC4CC3CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(6-Cyclopropylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane

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